4-Iodo-2,6-naphthyridin-1-ol
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Overview
Description
4-Iodo-2,6-naphthyridin-1-ol is a heterocyclic organic compound that contains both nitrogen and iodine atoms within its structure. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,6-naphthyridin-1-ol typically involves the iodination of 2,6-naphthyridin-1(2H)-one. One common method includes:
Starting Material: 2,6-naphthyridin-1(2H)-one.
Iodination Reagent: Iodine (I2) or N-iodosuccinimide (NIS).
Solvent: Acetonitrile or dichloromethane.
Catalyst: Often, a Lewis acid such as iron(III) chloride (FeCl3) is used.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,6-naphthyridin-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of naphthyridine diones.
Reduction: Formation of reduced naphthyridine derivatives.
Scientific Research Applications
4-Iodo-2,6-naphthyridin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2,6-naphthyridin-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-naphthyridin-1(2H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-chloro-2,6-naphthyridin-1(2H)-one: Contains a chlorine atom instead of iodine, leading to different chemical properties.
4-bromo-2,6-naphthyridin-1(2H)-one: Contains a bromine atom, which may affect its reactivity and applications.
Uniqueness
4-Iodo-2,6-naphthyridin-1-ol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance its ability to participate in various chemical reactions and may improve its binding affinity in biological systems.
Properties
Molecular Formula |
C8H5IN2O |
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Molecular Weight |
272.04 g/mol |
IUPAC Name |
4-iodo-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H5IN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |
InChI Key |
PLAATOPQMCZIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC=C2I |
Origin of Product |
United States |
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